Photo-DL-lysine-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

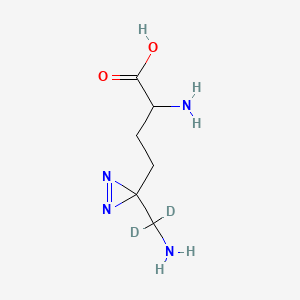

Molekularformel |

C6H12N4O2 |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

2-amino-4-[3-[amino(dideuterio)methyl]diazirin-3-yl]butanoic acid |

InChI |

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/i3D2 |

InChI-Schlüssel |

UQYHYAIQUDDSLT-SMZGMGDZSA-N |

Isomerische SMILES |

[2H]C([2H])(C1(N=N1)CCC(C(=O)O)N)N |

Kanonische SMILES |

C(CC1(N=N1)CN)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Photo-DL-lysine-d2: Mechanism and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photo-DL-lysine-d2 is a powerful tool in chemical biology and proteomics for the elucidation of protein-protein interactions (PPIs) in their native cellular environment. As a deuterium-labeled, photo-reactive analog of the essential amino acid lysine, it can be metabolically incorporated into proteins. Upon activation with UV light, it forms covalent crosslinks with interacting biomolecules, permanently capturing even transient and weak interactions. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its application, and quantitative data from seminal studies. Particular focus is given to its use in identifying the "readers" and "erasers" of histone post-translational modifications (PTMs), a critical area of research in epigenetics and drug development.

Introduction to this compound

This compound is a synthetic amino acid designed for in-vivo photo-crosslinking studies. It possesses three key features:

-

Lysine Backbone: Allows for recognition and incorporation by the cell's natural translational machinery in place of endogenous lysine.

-

Diazirine Moiety: A compact, highly efficient photo-reactive group that, upon UV irradiation, forms a highly reactive carbene intermediate capable of forming covalent bonds with a wide range of amino acid side chains in close proximity.

-

Deuterium Labeling: The inclusion of two deuterium atoms enhances its metabolic stability and provides a distinct isotopic signature, which can aid in quantitative mass spectrometry analysis by minimizing background noise.

The primary application of this compound is in the identification of direct and transient protein-protein interactions within living cells, a technique often referred to as photo-affinity labeling or proximity-based crosslinking.

Mechanism of Action

The utility of this compound is centered on the photo-activation of its diazirine group. The process can be summarized in the following steps:

-

Metabolic Incorporation: Cells cultured in lysine-deficient media supplemented with this compound will incorporate it into newly synthesized proteins.

-

Photo-activation: Upon exposure to long-wave UV light (typically around 365 nm), the diazirine ring absorbs energy and ejects nitrogen gas (N₂).

-

Intermediate Formation: This leads to the formation of a highly reactive and short-lived carbene intermediate.

-

Covalent Crosslinking: The carbene intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent crosslink.

This process effectively "freezes" protein complexes at a specific moment in time, allowing for their subsequent isolation and identification.

The Principle of Photo-DL-lysine-d2 Photo-Cross-Linking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Photo-DL-lysine-d2 in photo-cross-linking studies. Designed for researchers and professionals in drug development and the life sciences, this document details the underlying chemistry, experimental protocols, and data analysis workflows for identifying and characterizing protein-protein interactions.

Core Principle of this compound Photo-Cross-Linking

Photo-DL-lysine is a synthetic amino acid analog of the natural amino acid lysine.[1][2] It is engineered to incorporate a diazirine moiety, a small, stable functional group that can be photo-activated.[3][4] The "DL" designation indicates a racemic mixture of D and L isomers, while "-d2" signifies the presence of two deuterium atoms, which serve as an isotopic label for mass spectrometry-based analysis.[5]

The fundamental principle of photo-cross-linking with this compound involves three key stages:

-

Metabolic Incorporation: Due to its structural similarity to natural lysine, Photo-DL-lysine is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of lysine. This process effectively transforms proteins into photoreactive probes within their native cellular environment.

-

Photo-activation: Upon exposure to long-wave ultraviolet (UV) light, typically in the range of 350-370 nm, the diazirine ring in the side chain of the incorporated Photo-DL-lysine absorbs energy and undergoes photolysis. This process releases a molecule of nitrogen gas (N₂) and generates a highly reactive and short-lived carbene intermediate.

-

Covalent Cross-Linking: The carbene intermediate is highly reactive and can rapidly and non-selectively insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds of interacting biomolecules (e.g., proteins, nucleic acids) that are in close proximity. This results in the formation of a stable, covalent bond, effectively "trapping" transient and stable protein-protein interactions.

The use of the deuterated form, this compound, introduces a specific mass shift in the cross-linked peptides, which facilitates their identification and quantification in complex mixtures during mass spectrometry analysis.

Quantitative Data and Key Parameters

The efficiency and success of photo-cross-linking experiments are dependent on several key parameters. The following tables summarize critical quantitative data for the application of diazirine-based photo-cross-linkers.

| Parameter | Value | Notes |

| Activation Wavelength | 350 - 370 nm | Long-wave UV light minimizes damage to biological molecules. |

| Reactive Intermediate | Carbene | A highly reactive species with a short lifetime. |

| Cross-Linking Radius | ~3-4 Å | The effective distance for covalent bond formation by the carbene intermediate. |

| Incorporation Rate | 4% - 40% | The efficiency of metabolic incorporation can vary depending on cell type and experimental conditions. |

Table 1: Key Parameters for this compound Photo-Cross-Linking

| Parameter | Recommended Setting | Source |

| UV Lamp Type | Mercury vapor lamp or LED array | |

| Wavelength | 365 nm | |

| Energy Output | 5-15 W | |

| Distance from Sample | 1-5 cm | |

| Irradiation Time | 5-15 minutes |

Table 2: Recommended UV Irradiation Parameters for In-Cell Cross-Linking

| Parameter | Description | Mass Shift (Da) |

| Deuterium Labeling (-d2) | Introduction of two deuterium atoms in the Photo-lysine molecule. | +2.014 |

Table 3: Isotopic Labeling for Mass Spectrometry

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of a this compound photo-cross-linking workflow.

Metabolic Labeling of Mammalian Cells

-

Cell Culture Preparation: Culture mammalian cells to approximately 70-80% confluency in standard growth medium.

-

Amino Acid Starvation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the standard medium with lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum. Incubate the cells for 1-2 hours to deplete intracellular lysine pools.

-

This compound Incorporation: Add this compound to the lysine-free medium to a final concentration of 1-4 mM.

-

Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins.

In-Cell UV Photo-Cross-Linking

-

Cell Preparation: After the incubation period, wash the cells twice with ice-cold PBS to remove excess unincorporated this compound.

-

UV Irradiation: Place the cell culture plate on ice and irradiate with a 365 nm UV lamp (e.g., Stratalinker® or equivalent) at a distance of 1-5 cm for 5-15 minutes. Ensure the lid of the culture dish is removed to allow for direct UV exposure.

Cell Lysis and Protein Extraction

-

Cell Lysis: Following UV irradiation, immediately lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Protein Solubilization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

Enrichment of Cross-Linked Protein Complexes

Enrichment of cross-linked species is often necessary due to their low abundance.

-

Affinity Purification (for tagged bait proteins): If a specific protein of interest is tagged (e.g., with a FLAG or HA tag), use antibody-conjugated beads to immunoprecipitate the bait protein and its cross-linked partners.

-

Size Exclusion Chromatography (SEC): Separate proteins based on size. Cross-linked complexes will have a higher molecular weight and will elute earlier than non-cross-linked proteins.

-

Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Cross-linked peptides often have a higher charge state and can be effectively enriched using SCX.

Mass Spectrometry Analysis

-

In-gel or In-solution Digestion: The enriched protein sample is typically resolved by SDS-PAGE, and the high-molecular-weight cross-linked bands are excised. Alternatively, in-solution digestion can be performed. The proteins are then reduced, alkylated, and digested with a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using specialized software (e.g., xQuest, pLink, or MeroX) that can identify cross-linked peptides. The presence of the deuterium label in this compound will result in a characteristic mass shift in the peptide fragments, aiding in the confident identification of cross-linked species.

Visualizations: Diagrams of Principles and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and workflows described in this guide.

Figure 1: The three-stage principle of this compound photo-cross-linking.

Figure 2: A generalized experimental workflow for a photo-cross-linking study.

Figure 3: A simplified representation of the mTORC1 signaling complex. This compound can be used to identify direct interactions between mTOR and its binding partners within the complex.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Photo-DL-lysine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Photo-DL-lysine-d2, a deuterated, photo-reactive amino acid analog designed for the investigation of protein-protein interactions. This document outlines a plausible synthetic route, details its chemical properties, and presents a thorough experimental protocol for its application in photo-crosslinking studies.

Introduction

This compound is a specialized chemical tool used in proteomics and chemical biology to identify and map protein-protein interactions in living cells.[1][2] It is a derivative of the essential amino acid lysine, featuring two key modifications:

-

A diazirine ring incorporated into the side chain. This moiety is photo-activatable; upon exposure to long-wave UV light, it forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "trapping" interacting proteins.[3][4][5]

-

Deuterium labeling on the lysine backbone. The inclusion of two deuterium atoms provides a distinct mass shift, making it a valuable internal standard for quantitative mass spectrometry-based proteomics, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

By metabolically incorporating this compound into proteins, researchers can capture both stable and transient protein interactions within their native cellular context. This approach is particularly powerful for elucidating the interactomes of proteins that are regulated by post-translational modifications of lysine residues.

Synthesis of this compound

While the precise, proprietary synthesis methods of commercial suppliers are not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles for diazirine formation and the availability of deuterated starting materials. The proposed multi-step synthesis starts from commercially available L-lysine-4,4,5,5-d4. A racemization step is included to yield the DL-lysine form.

Proposed Synthetic Pathway:

A potential synthetic route involves the protection of the amino groups of DL-lysine-4,4-d2, followed by the conversion of the side-chain amine to a ketone, which is then transformed into a diazirine.

Logical Flow of Synthesis:

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Racemization of L-lysine-4,4-d2: L-lysine-4,4-d2 can be racemized to DL-lysine-4,4-d2 under acidic conditions at elevated temperatures.

-

Protection of Amino Groups: The α- and ε-amino groups of DL-lysine-4,4-d2 are protected, for example, with Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride) protecting groups.

-

Selective Deprotection: The ε-amino group is selectively deprotected, leaving the α-amino group protected.

-

Oxidation to Ketone: The deprotected ε-amino group is converted to a ketone.

-

Diaziridine Formation: The ketone is reacted with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid to form a diaziridine intermediate.

-

Oxidation to Diazirine: The diaziridine is oxidized to the final diazirine using a mild oxidizing agent such as iodine in the presence of triethylamine or silver oxide.

-

Deprotection: The remaining protecting group on the α-amino group is removed using an appropriate deprotection agent (e.g., trifluoroacetic acid for Boc) to yield the final product, this compound.

-

Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Properties

| Property | Expected Value / Characteristics |

| Molecular Formula | C₆H₁₀D₂N₄O₂ |

| Molecular Weight | Approximately 172.20 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Expected to be soluble in water and polar organic solvents, similar to other amino acids. |

| Spectroscopic Data | ¹H NMR: Resonances corresponding to the lysine backbone, with the absence of signals at the 4-position due to deuteration. ¹³C NMR: Signals for the carbon backbone and the diazirine carbon. Mass Spectrometry: A distinct molecular ion peak corresponding to its calculated mass. |

| Photo-activation λmax | Approximately 330-370 nm. |

Experimental Protocols for Application

The primary application of this compound is in photo-crosslinking experiments to identify protein-protein interactions. A general workflow for such an experiment is outlined below.

Experimental Workflow Diagram:

Caption: General workflow for photo-crosslinking proteomics.

Detailed Protocol:

-

Metabolic Labeling of Cells:

-

Culture cells in lysine-free medium supplemented with this compound. The optimal concentration and labeling time should be determined empirically for each cell line and experimental setup.

-

A common starting point is a concentration range of 0.1 to 1 mM for 12-24 hours.

-

-

UV Crosslinking:

-

After metabolic labeling, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess unincorporated amino acid.

-

Expose the cells to long-wave UV light (typically 350-365 nm) to activate the diazirine group.

-

The duration and intensity of UV exposure are critical parameters that need to be optimized to maximize crosslinking efficiency while minimizing cellular damage. A typical starting point is 5-15 minutes of irradiation.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the crosslinked cells using a suitable lysis buffer containing detergents and protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Digestion:

-

Denature the proteins in the lysate (e.g., using urea or SDS).

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Enrichment of Crosslinked Peptides (Optional but Recommended):

-

Crosslinked peptides are often low in abundance. Enrichment can be performed using techniques like size-exclusion chromatography (SEC) to separate the larger crosslinked peptides from smaller, linear peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire fragmentation spectra of the peptides.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MaxQuant with crosslinking search capabilities) to identify the crosslinked peptides from the complex MS/MS data.

-

The software will search for pairs of peptides linked by the mass of the photo-lysine residue (minus the mass of N₂ lost during photoactivation) and considering the mass shift from the deuterium label.

-

The identified crosslinks provide distance constraints that can be used to map protein-protein interaction interfaces and model the topology of protein complexes.

-

Conclusion

This compound is a sophisticated tool for the study of protein-protein interactions in their native cellular environment. Its unique combination of a photo-activatable crosslinking group and a stable isotope label allows for the capture of transient interactions and their quantitative analysis. While its synthesis is complex, its application in well-designed proteomics experiments can yield invaluable insights into the intricate networks that govern cellular processes, making it an essential reagent for researchers in molecular biology, drug discovery, and systems biology.

References

- 1. WO2020099596A1 - Novel pathway for the synthesis of diazirines, that may or may not be enriched in nitrogen-15 - Google Patents [patents.google.com]

- 2. Diazirine - Wikipedia [en.wikipedia.org]

- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diazirine-Based Photo-Reactive Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirine-based photo-reactive amino acids are powerful tools in chemical biology and drug discovery, enabling the study of biomolecular interactions with high spatial and temporal resolution.[1][2] These synthetic amino acid analogs are designed to be incorporated into proteins and, upon photoactivation, form highly reactive carbene intermediates that covalently crosslink with interacting molecules in close proximity.[1][3][4] This "freezes" transient and stable interactions, allowing for their capture and subsequent analysis. Their small size and efficient photoactivation with long-wave UV light (330-370 nm) minimize perturbation to biological systems, making them superior to older photo-reactive moieties like aryl azides and benzophenones. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of diazirine-based photo-reactive amino acids.

Core Principles and Mechanism of Action

The utility of diazirine-based photo-reactive amino acids stems from the unique photochemistry of the diazirine ring, a three-membered ring containing two nitrogen atoms. Upon irradiation with UV light, typically between 330 and 370 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then non-selectively insert into neighboring C-H, N-H, and O-H bonds of interacting proteins, nucleic acids, or small molecules, forming a stable covalent bond.

Recent studies have revealed a more complex, two-step mechanism for alkyl diazirines. Upon photolysis, the diazirine can first isomerize into a more stable, linear diazo intermediate. This diazo species can then either lose nitrogen to form the carbene or, particularly in acidic environments, become protonated to a diazonium species which acts as an alkylating agent. This alternative pathway leads to a preferential labeling of acidic amino acid residues such as aspartic acid and glutamic acid. Understanding this dual reactivity is crucial for the design and interpretation of experiments.

Aryl diazirines, particularly trifluoromethylphenyl diazirines, tend to react primarily through the carbene intermediate, offering broader reactivity. The choice between an alkyl and aryl diazirine can therefore influence the types of interactions captured.

Applications in Research and Drug Development

The ability to covalently trap molecular interactions in their native environment makes diazirine-based photo-reactive amino acids invaluable for a range of applications:

-

Mapping Protein-Protein Interactions (PPIs): By incorporating a photo-reactive amino acid into a protein of interest, researchers can identify its direct and transient binding partners within a cellular context.

-

Target Identification for Small Molecules: In drug discovery, a diazirine moiety can be incorporated into a bioactive small molecule (photoaffinity labeling). Upon binding to its protein target, photoactivation covalently links the molecule to its receptor, enabling its identification and isolation from complex biological mixtures.

-

Binding Site Elucidation: The short-lived nature of the carbene intermediate ensures that crosslinking occurs only at or very near the binding site, providing high-resolution information about the ligand-protein interface.

-

Structural Biology: The distance constraints obtained from crosslinking experiments can be used to supplement data from other structural biology techniques like X-ray crystallography and NMR.

Quantitative Data Summary

The efficiency and specificity of crosslinking are critical parameters in experiments using diazirine-based photo-reactive amino acids. The following tables summarize key quantitative data gathered from the literature.

| Parameter | Value/Range | Notes | Source(s) |

| Activation Wavelength | 330 - 370 nm | Long-wave UV minimizes damage to biological samples. | |

| Carbene Half-life | Nanoseconds | Ensures crosslinking is highly localized to the binding site. | |

| Crosslinking Efficiency | 5 - 99% | Highly variable depending on the probe, target, and experimental conditions. Photo-crosslinking of small molecules to beads has shown efficiencies between 15% and 99%. Photo-crosslinking to protein targets in complex mixtures can be lower, around 5-10%. | |

| Irradiation Time | 1 - 2 minutes | Optimal time depends on the light source intensity and distance to the sample. An ideal combination of 100 mW/cm² for 2 minutes has been reported for preferential reaction with polar residues. |

| Amino Acid Residue | Reactivity Preference (Alkyl Diazirines) | Notes | Source(s) |

| Aspartic Acid (Asp) | High | Preferential labeling due to the diazo intermediate pathway. | |

| Glutamic Acid (Glu) | High | Preferential labeling due to the diazo intermediate pathway. | |

| Tyrosine (Tyr) | Moderate | Can be targeted under optimized irradiation conditions. | |

| Cysteine (Cys) | High (Aryl Diazirines) | Aryl diazirines show high reactivity with cysteine. | |

| Other Residues | Broad | The carbene intermediate can react non-selectively with various C-H, N-H, and O-H bonds. |

Experimental Protocols

Incorporation of Photo-Reactive Amino Acids into Proteins

There are two primary strategies for incorporating diazirine-based amino acids into proteins:

-

Site-Specific Incorporation: This is typically achieved through solid-phase peptide synthesis (SPPS) for smaller peptides or by using amber suppression codon technology in cellular expression systems. This allows for precise placement of the photo-crosslinker at a desired position.

-

Global Incorporation: For studying global interaction networks, analogs like photo-leucine or photo-methionine can be added to cell culture media that lacks the natural amino acid. The cellular protein synthesis machinery will then incorporate the photo-reactive analog in place of its natural counterpart throughout the proteome.

Detailed Protocol for Global Incorporation:

-

Cell Culture: Culture cells in standard growth medium to the desired confluency.

-

Starvation: Replace the standard medium with a medium lacking the natural amino acid to be substituted (e.g., leucine-free DMEM). Incubate for a period to deplete the intracellular pool of the natural amino acid.

-

Labeling: Add the diazirine-containing amino acid analog (e.g., photo-leucine) to the starvation medium at an optimized concentration. The optimal concentration should be determined empirically to ensure sufficient incorporation without causing cytotoxicity.

-

Incubation: Incubate the cells for a sufficient period to allow for protein synthesis and incorporation of the photo-reactive amino acid.

-

Harvesting: Wash the cells with PBS and proceed to the photo-crosslinking step.

Photo-Crosslinking Procedure

Materials:

-

UV lamp with an output centered around 350-365 nm.

-

Samples containing the photo-reactive amino acid-labeled protein and its potential binding partners.

-

Ice or a cooling block.

Protocol:

-

Sample Preparation: Prepare the protein sample in a suitable buffer. If working with live cells, they can be irradiated directly in the culture dish.

-

Irradiation: Place the sample on ice or a cooling block to minimize heat-induced artifacts. Position the UV lamp at a fixed distance from the sample (e.g., ~6 cm for a 1000W Hg(Xe) lamp).

-

UV Activation: Irradiate the sample with UV light (350-365 nm) for a predetermined optimal time (e.g., 1-2 minutes). A non-irradiated sample should be kept as a negative control.

-

Quenching (Optional): The reaction is typically self-quenching as the reactive species are short-lived.

-

Analysis: The crosslinked products can now be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.

Analysis of Crosslinked Products by Mass Spectrometry

Protocol Outline:

-

Protein Digestion: The crosslinked protein mixture is typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

-

Enrichment (Optional): If the photo-reactive amino acid contains a bioorthogonal handle (e.g., an alkyne), the crosslinked peptides can be enriched using click chemistry to attach a biotin tag, followed by affinity purification.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: Specialized software is used to identify the crosslinked peptides. This involves searching the MS/MS data for pairs of peptides that are linked by the mass of the crosslinker. Different fragmentation methods like HCD, CID, and ETD can be optimized for better identification of cross-linked peptides.

Visualizations

Caption: Mechanism of diazirine photo-activation.

Caption: General experimental workflow for photoaffinity labeling.

References

- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 2. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 3. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

The Role of Deuterium Labeling in Photo-DL-lysine-d2: A Technical Guide for Advanced Proteomics

This in-depth technical guide explores the critical role of deuterium labeling in Photo-DL-lysine-d2, a powerful tool for researchers, scientists, and drug development professionals engaged in cutting-edge proteomics and drug discovery. We will delve into the core principles of photo-crosslinking, the utility of stable isotope labeling in quantitative mass spectrometry, and provide detailed experimental insights.

Core Concepts: Photo-Reactive Crosslinking and Isotope Dilution Mass Spectrometry

Photo-DL-lysine is a synthetic amino acid analog designed to elucidate protein-protein interactions.[1][2] It incorporates a photo-reactive diazirine moiety on the lysine side chain.[1] When exposed to ultraviolet (UV) light, the diazirine forms a highly reactive carbene intermediate that can covalently bond with interacting proteins in close proximity. This process, known as photo-crosslinking, effectively "freezes" transient or weak protein-protein interactions, allowing for their subsequent identification and characterization.

The introduction of deuterium atoms to create this compound serves a distinct yet complementary purpose. The primary role of this isotopic labeling is not to alter the photo-crosslinking process itself, but to serve as a stable isotope-labeled (SIL) internal standard for highly accurate and precise quantification in mass spectrometry-based proteomics.[3][4] This technique, known as isotope dilution mass spectrometry (IDMS), is considered the "gold standard" for quantitative bioanalysis.

The key principle of IDMS is the addition of a known quantity of the deuterium-labeled analyte (in this case, a peptide containing this compound) into a sample at an early stage of preparation. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same sample processing variations, such as sample loss, digestion inefficiencies, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous "light" peptide to the "heavy" deuterated standard, precise quantification can be achieved, correcting for experimental variability.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative attributes and applications of Photo-DL-lysine and its deuterated counterpart.

| Parameter | Photo-DL-lysine | This compound | Rationale |

| Primary Function | Photo-crosslinking agent to capture interacting proteins. | Internal standard for quantitative mass spectrometry. | The diazirine moiety enables UV-induced crosslinking, while the deuterium label provides a mass shift for ratiometric analysis. |

| Isotopic Purity | Natural isotopic abundance. | High isotopic enrichment (typically >98%). | High purity of the deuterated standard is crucial to prevent interference with the quantification of the natural analyte. |

| Mass Shift | N/A | +2 Da (or more, depending on the number of deuterium atoms). | The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. |

| Application | Identification of protein-protein interactions, mapping interaction interfaces. | Accurate quantification of crosslinked peptides, pharmacokinetic studies. | The ability to "capture" interactions is qualitative, while the use of the d2 version provides quantitative data. |

Experimental Protocols

This section provides a representative workflow for a photo-crosslinking experiment using Photo-DL-lysine for interaction capture and this compound for quantification. Note that specific parameters should be optimized for your experimental system.

Cell Culture and Labeling with Photo-DL-lysine

-

Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

-

Labeling: When cells reach 70-80% confluency, replace the medium with lysine-free medium containing Photo-DL-lysine at a final concentration of 0.5-1 mM. For SILAC (Stable Isotope Labeling with Amino acids in Cell culture) experiments, one cell population can be grown with "light" Photo-DL-lysine and another with a "heavy" version, though the primary use of this compound is as a post-lysis spike-in standard.

-

Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of the photo-reactive amino acid into the cellular proteome.

In Vivo Photo-Crosslinking

-

Preparation: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess unincorporated Photo-DL-lysine.

-

UV Irradiation: Place the cells on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Enrichment and Digestion

-

Enrichment (Optional): If a specific protein of interest is being studied, perform immunoprecipitation to enrich for the protein and its crosslinked partners.

-

Sample Preparation: Precipitate the proteins from the cell lysate using methods such as acetone or TCA precipitation.

-

Spike-in Standard: Resuspend the protein pellet and add a known amount of a purified protein or peptide mixture that has been prepared with this compound. This will serve as the internal standard for quantification.

-

Digestion: Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Analysis: Use specialized software to identify the crosslinked peptides and quantify the relative abundance of the "light" (from the experiment) and "heavy" (from the standard) peptides.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the Graphviz DOT language, illustrate the conceptual workflow of a photo-crosslinking experiment and the general principle of identifying protein-protein interactions.

References

Discovering Novel Protein Interactions with Photo-DL-lysine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Photo-DL-lysine-d2, a photo-activatable, deuterium-labeled amino acid, in the discovery and characterization of novel protein-protein interactions (PPIs). This powerful tool, combined with modern mass spectrometry-based proteomics, enables the capture of transient and weak interactions in a cellular context, providing invaluable insights for basic research and drug development.

Introduction to Photo-Affinity Cross-linking

The study of protein-protein interactions is fundamental to understanding cellular processes.[1][2] Traditional methods for studying PPIs, such as yeast two-hybrid screens and affinity purification-mass spectrometry (AP-MS), can be limited in their ability to capture transient or weak interactions that are often critical in dynamic cellular signaling. Photo-affinity cross-linking has emerged as a powerful technique to overcome these limitations by covalently trapping interacting proteins in situ.[3]

Photo-reactive amino acids, such as Photo-lysine, are designed with a diazirine moiety that, upon UV irradiation, generates a highly reactive carbene intermediate. This intermediate rapidly and non-specifically forms covalent bonds with molecules in its immediate vicinity, effectively "freezing" interactions for subsequent analysis.[4] The use of a lysine analog is particularly advantageous due to the high abundance of lysine residues on protein surfaces and their frequent involvement in protein-protein interfaces.

The Role of this compound

This compound is a specialized version of photo-lysine that incorporates two deuterium atoms. This isotopic labeling is key for quantitative proteomics workflows. In a typical experiment, two cell populations are cultured, one with the standard "light" Photo-DL-lysine and the other with the "heavy" this compound. This allows for the direct comparison of protein interactions under different conditions (e.g., drug treatment vs. control) within a single mass spectrometry run, improving the accuracy and reliability of quantification.

Experimental Workflow for Novel PPI Discovery

The following is a generalized workflow for the discovery of novel protein interactions using this compound.

Detailed Experimental Protocols

3.1.1. Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in standard growth medium and allow them to adhere and reach approximately 70-80% confluency.

-

Lysine Depletion: Gently wash the cells twice with phosphate-buffered saline (PBS). Replace the standard medium with lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum and other necessary supplements. Incubate for 1-2 hours to deplete endogenous lysine pools.

-

Metabolic Labeling: For the "light" condition, supplement the lysine-free medium with Photo-DL-lysine to a final concentration of 200-400 µM. For the "heavy" condition, supplement with this compound at the same concentration. Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into the proteome.

3.1.2. In Vivo Photo-Cross-linking and Cell Lysis

-

Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess photo-amino acid.

-

UV Irradiation: Place the culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal duration and intensity of UV exposure should be empirically determined.

-

Cell Lysis: Scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cross-linked protein complexes.

3.1.3. Affinity Purification and Sample Preparation for Mass Spectrometry

-

Bait Protein Immunoprecipitation: Incubate the clarified lysate with an antibody specific to the "bait" protein of interest, which has been pre-conjugated to protein A/G magnetic beads. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins on a 4-12% Bis-Tris gel.

-

In-gel Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the entire lane or specific bands of interest. Destain the gel pieces, reduce the proteins with DTT, and alkylate with iodoacetamide. Digest the proteins overnight with trypsin.

-

Peptide Extraction: Extract the tryptic peptides from the gel pieces using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.

3.1.4. LC-MS/MS Analysis and Data Interpretation

-

LC-MS/MS: Reconstitute the dried peptides in a suitable buffer and analyze them using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

-

Database Searching: Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine such as MaxQuant or Proteome Discoverer. Specify the mass shifts corresponding to the photo-lysine and this compound modifications.

-

Quantitative Analysis: The relative abundance of the "light" and "heavy" isotopic pairs of cross-linked peptides is used to determine the change in interaction partners between the two experimental conditions.

Data Presentation: Identifying Novel Histone PTM 'Readers'

Photo-lysine has been successfully used to identify proteins that recognize post-translational modifications (PTMs) on histones, so-called "readers" and "erasers".[1] The following table is a representative example of quantitative data from such an experiment, where a specific histone PTM is the "bait."

| Identified Protein | Gene Name | UniProt ID | Peptide Count | Unique Peptides | Fold Change (PTM vs. WT) | p-value |

| Chromodomain-helicase-DNA-binding protein 1 | CHD1 | P27142 | 25 | 18 | 8.2 | <0.001 |

| Bromodomain-containing protein 4 | BRD4 | O60885 | 18 | 12 | 6.5 | <0.001 |

| Lysine-specific demethylase 5A | KDM5A | P29375 | 12 | 9 | -5.8 (Eraser) | <0.005 |

| DNA-dependent protein kinase catalytic subunit | PRKDC | P78527 | 15 | 11 | 3.1 | <0.01 |

| Histone acetyltransferase p300 | EP300 | Q09472 | 21 | 16 | 4.7 | <0.001 |

Visualization of a Signaling Pathway: Histone PTM Recognition

The interactions identified through the this compound workflow can be used to construct or expand upon known signaling pathways. The following diagram illustrates the concept of "reader" and "eraser" proteins interacting with a post-translationally modified (PTM) histone tail.

Conclusion

The use of this compound in combination with quantitative proteomics provides a robust and versatile platform for the discovery of novel protein-protein interactions directly within the complex environment of living cells. This approach is particularly powerful for identifying transient and low-affinity interactions that are often missed by other methods. The insights gained from these experiments can significantly advance our understanding of cellular signaling pathways and provide novel targets for therapeutic intervention.

References

- 1. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Poly-D-Lysine in Cell Culture

Introduction

Poly-D-lysine is a synthetic, positively charged polymer commonly utilized in cell culture to coat surfaces and enhance cell adhesion. This molecule is the D-enantiomer of poly-lysine and is resistant to enzymatic degradation by cellular proteases, making it a stable substrate for long-term cultures.[1][2][3] Its net positive charge interacts with the negatively charged cell membrane, promoting electrostatic attraction and facilitating the attachment, spreading, and growth of various cell types, particularly neurons and transfected cell lines.[1] Poly-D-lysine is often used in serum-free or reduced-serum conditions to improve cell viability and performance.

It is important to distinguish Poly-D-lysine from Photo-DL-lysine-d2. This compound is a deuterated, photo-reactive amino acid used for capturing protein-protein interactions and serving as an internal standard in quantitative analyses like mass spectrometry. The focus of these application notes is on the use of Poly-D-lysine for cell culture surface coating.

Key Applications

-

Promoting attachment of fastidious cell types, including primary neurons, glial cells, and neuroblastomas.

-

Enhancing adhesion of transfected cell lines.

-

Improving cell attachment and survival in serum-free or low-serum media.

-

Reducing cell detachment during experimental procedures involving multiple washing steps.

Experimental Protocols

Materials

-

Poly-D-Lysine solution (e.g., 0.1 mg/mL stock solution)

-

Sterile tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium

-

Tissue culture vessels (e.g., plates, flasks, coverslips)

General Protocol for Coating Tissue Culture Vessels with Poly-D-Lysine

This protocol provides a general guideline for coating various culture surfaces. Optimal conditions may vary depending on the cell type and specific experimental requirements.

-

Dilution of Poly-D-Lysine:

-

Prepare a working solution by diluting the Poly-D-Lysine stock solution in sterile tissue culture-grade water or DPBS. A common working concentration is 50 µg/mL. For a 0.1 mg/mL stock, this can be achieved by a 1:2 dilution.

-

-

Coating the Culture Surface:

-

Add the diluted Poly-D-Lysine solution to the culture vessel, ensuring the entire surface is covered. The recommended volume varies by the type of cultureware (see Table 1).

-

Gently rock the vessel to ensure an even coating.

-

-

Incubation:

-

Incubate the coated vessel at room temperature for 1 to 2 hours. Some protocols suggest a shorter incubation of 5 minutes.

-

-

Aspiration and Rinsing:

-

Carefully aspirate the Poly-D-Lysine solution from the vessel.

-

Thoroughly rinse the surface with sterile tissue culture-grade water or DPBS to remove any unbound Poly-D-Lysine, as residual amounts can be toxic to cells. It is recommended to rinse 3-4 times.

-

-

Drying:

-

Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.

-

-

Storage of Coated Vessels:

-

Coated cultureware can be used immediately or stored at 4°C for up to two weeks. Ensure the vessels are sealed or wrapped to maintain sterility.

-

Data Presentation

Table 1: Recommended Coating Volumes and Cell Seeding Densities

| Culture Vessel Format | Recommended Coating Volume (50 µg/mL) | Example Cell Seeding Density (Primary Rat Cortical Neurons) |

| 96-well plate | 100 µL/well | 55,000 cells/cm² |

| 48-well plate | 300 µL/well | 160,000 cells/well |

| 24-well plate | 500 µL/well | N/A |

| 12-well plate | 1 mL/well | N/A |

| 6-well plate | 2 mL/well | N/A |

| 35 mm dish | 2 mL | N/A |

| 60 mm dish | 5 mL | N/A |

| 100 mm dish | 10 mL | N/A |

Data compiled from multiple sources.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for coating a cell culture plate with Poly-D-Lysine.

Caption: Workflow for Coating Cell Culture Surfaces with Poly-D-Lysine.

Signaling Pathways and Logical Relationships

Poly-D-lysine enhances cell adhesion primarily through electrostatic interactions rather than specific receptor-ligand binding that would trigger distinct signaling pathways. The positively charged polymer on the culture surface attracts the negatively charged cell membrane.

Caption: Mechanism of Poly-D-Lysine Mediated Cell Adhesion.

References

Application Notes and Protocols for Photo-DL-lysine-d2 Metabolic Labeling and SILAC Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combined use of Photo-DL-lysine-d2 metabolic labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. This powerful methodology enables the identification and quantification of protein-protein interactions in a cellular context.

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, protein function, and the mechanisms of disease. The combination of photo-crosslinking and quantitative proteomics offers a robust approach to capture and quantify these interactions within a native cellular environment. This compound is a photo-reactive and stable isotope-labeled amino acid analog that can be metabolically incorporated into proteins.[1][2] Upon activation with UV light, it forms a covalent bond with interacting proteins, thus "trapping" the interaction.[3][4] When coupled with SILAC, a metabolic labeling strategy that uses "heavy" and "light" amino acids to differentiate between cell populations, this technique allows for the precise quantification of interaction partners.[5]

Principle of the Method

The core principle of this combined technique involves three key stages:

-

Metabolic Labeling: Two populations of cells are cultured in specialized SILAC media. One population (the "heavy" sample) is grown in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) and this compound. The control population (the "light" sample) is grown in media with the corresponding "light" amino acids and standard L-lysine. During protein synthesis, these amino acids are incorporated into the proteome.

-

Photo-Crosslinking: The "heavy" labeled cells containing the photo-reactive lysine analog are exposed to UV light. This activates the diazirine group on the this compound, generating a highly reactive carbene intermediate that covalently crosslinks to interacting proteins in close proximity.

-

Quantitative Mass Spectrometry: The "heavy" (crosslinked) and "light" (non-crosslinked) cell populations are mixed, lysed, and the proteins are digested. The resulting peptides are then analyzed by high-resolution mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for the relative quantification of proteins, enabling the identification of specific interaction partners that are enriched in the "heavy" sample.

Applications

This methodology is particularly valuable for:

-

Identification of novel protein-protein interactions: Capturing transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.

-

Mapping interaction interfaces: The zero-distance crosslinking nature of photo-reactive amino acids can provide insights into the binding sites of proteins.

-

Studying the dynamics of protein complexes: Quantifying changes in protein interactions in response to stimuli, drug treatment, or disease states.

-

Target deconvolution for drug discovery: Identifying the cellular targets of small molecules by incorporating a photo-reactive group onto the molecule of interest.

Signaling Pathway and Experimental Workflow Visualization

To facilitate a clear understanding of the underlying processes, the following diagrams illustrate the key signaling pathway concept and the experimental workflow.

Quantitative Data Summary

The following tables provide an illustrative summary of quantitative data that can be obtained from a this compound SILAC experiment. The data presented here is a representative example to demonstrate the format and interpretation of results.

Table 1: Identification and Quantification of Crosslinked Proteins

| Protein ID | Gene Name | Heavy/Light Ratio | p-value | Description |

| P04637 | TP53 | 8.2 | 0.001 | Cellular tumor antigen p53 |

| P62258 | HSPA8 | 7.5 | 0.003 | Heat shock cognate 71 kDa protein |

| Q06830 | UBA52 | 1.2 | 0.45 | Ubiquitin-60S ribosomal protein L40 |

| P62736 | ACTB | 1.1 | 0.89 | Actin, cytoplasmic 1 |

-

Interpretation: Proteins with a high Heavy/Light ratio and a low p-value are considered potential interaction partners of the bait protein(s) that incorporated this compound. In this example, TP53 and HSPA8 show significant enrichment in the crosslinked ("Heavy") sample, suggesting they are interactors. UBA52 and ACTB have ratios close to 1, indicating they are likely non-specific background proteins.

Table 2: SILAC Labeling Efficiency

| Amino Acid | Incorporation Efficiency (%) |

| Heavy Lysine (¹³C₆,¹⁵N₂) | > 97% |

| Heavy Arginine (¹³C₆,¹⁵N₄) | > 97% |

| This compound | 85% (Estimated) |

-

Interpretation: High incorporation efficiency of the SILAC amino acids is crucial for accurate quantification. The incorporation of this compound may be lower than canonical amino acids and should be empirically determined.

Experimental Protocols

The following are detailed protocols for performing a this compound metabolic labeling and SILAC proteomics experiment.

Protocol 1: Cell Culture and SILAC Labeling with this compound

-

Prepare SILAC Media:

-

Prepare "Light" SILAC medium (e.g., DMEM) supplemented with "light" L-lysine and L-arginine, 10% dialyzed fetal bovine serum (dFBS), and penicillin/streptomycin.

-

Prepare "Heavy" SILAC medium supplemented with "heavy" ¹³C₆,¹⁵N₂-L-lysine, ¹³C₆,¹⁵N₄-L-arginine, this compound, 10% dFBS, and penicillin/streptomycin. The final concentration of this compound should be optimized for the specific cell line, starting in the range of 0.1-1 mM.

-

-

Cell Adaptation:

-

Culture two separate populations of cells in the "Light" and "Heavy" SILAC media, respectively.

-

Passage the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acids.

-

-

Verification of Labeling Efficiency:

-

After adaptation, harvest a small aliquot of cells from both populations.

-

Lyse the cells, digest the proteins with trypsin, and analyze by mass spectrometry to confirm >97% incorporation of the heavy SILAC amino acids.

-

Protocol 2: In Vivo Photo-Crosslinking

-

Cell Harvest and Preparation:

-

For adherent cells, wash the "Heavy"-labeled cells twice with ice-cold PBS.

-

Add a minimal volume of PBS to keep the cells submerged.

-

For suspension cells, pellet the cells, wash twice with ice-cold PBS, and resuspend in a minimal volume of PBS.

-

-

UV Irradiation:

-

Place the cell culture dish or suspension on a cold plate or on ice.

-

Irradiate the cells with long-wave UV light (365 nm) for 5-15 minutes. The optimal irradiation time and intensity should be determined empirically to maximize crosslinking while minimizing cell death.

-

Protocol 3: Cell Lysis, Protein Digestion, and Mass Spectrometry

-

Cell Lysis and Protein Quantification:

-

Harvest the "Light" (non-crosslinked) and "Heavy" (crosslinked) cells.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the protein lysate with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin. This can be done either in-solution or after separating the proteins by SDS-PAGE (in-gel digestion).

-

-

Peptide Cleanup and Fractionation:

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

For complex samples, consider peptide fractionation using techniques like high-pH reversed-phase chromatography to increase proteome coverage.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

-

Protocol 4: Data Analysis

-

Database Searching:

-

Use a software package like MaxQuant to search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human).

-

Configure the search parameters to include variable modifications for heavy lysine and arginine, as well as potential modifications resulting from the crosslinking of this compound.

-

-

Quantification and Statistical Analysis:

-

The software will calculate the Heavy/Light (H/L) ratios for each identified protein.

-

Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered H/L ratios.

-

-

Data Interpretation:

-

Proteins with high H/L ratios are considered potential interactors.

-

Further bioinformatic analysis can be performed to identify enriched pathways and protein complexes.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low SILAC labeling efficiency | Insufficient cell doublings in SILAC media. | Ensure at least 5-6 cell divisions. Verify incorporation with a small-scale pilot experiment. |

| Contamination with "light" amino acids from serum. | Use dialyzed fetal bovine serum. | |

| Poor crosslinking efficiency | Suboptimal UV irradiation time or intensity. | Optimize UV exposure time and distance from the lamp. |

| Low incorporation of this compound. | Optimize the concentration of this compound in the culture medium. | |

| High background of non-specific proteins | Insufficient washing after cell harvesting. | Ensure thorough washing of cells with PBS before lysis. |

| Over-crosslinking due to excessive UV exposure. | Reduce UV irradiation time or intensity. |

Conclusion

The combination of this compound metabolic labeling and SILAC proteomics provides a powerful and quantitative method for the discovery and characterization of protein-protein interactions in their native cellular context. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to implement this advanced technique in their studies, ultimately contributing to a deeper understanding of cellular biology and aiding in the development of novel therapeutics.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Mass Spectrometry Workflow with Photo-DL-lysine-d2 for Protein-Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways and identifying potential therapeutic targets. Photo-crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions in their native cellular context. This application note describes a detailed workflow for quantitative analysis of PPIs using Photo-DL-lysine-d2, a photoreactive and stable isotope-labeled amino acid.

This compound contains a diazirine moiety for UV-induced covalent crosslinking of interacting proteins and a deuterium (d2) label for quantitative analysis. This workflow combines the principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with photo-crosslinking to enable the relative quantification of PPIs between different experimental conditions. The "heavy" (deuterium-labeled) and "light" (unlabeled) Photo-DL-lysine are incorporated into two cell populations, which are then subjected to different treatments. Upon mixing, UV crosslinking, and mass spectrometry analysis, the relative abundance of crosslinked peptides can be determined by comparing the signal intensities of the heavy and light isotopic pairs.

This method provides a robust platform for studying the dynamics of protein interactions in response to drug treatment, signaling pathway activation, or disease states, making it an invaluable tool for basic research and drug development.

Materials and Reagents

-

Photo-DL-lysine (light) (e.g., MedChemExpress, HY-D2283)

-

This compound (heavy) (e.g., MedChemExpress, HY-D2283S)

-

SILAC-grade DMEM or other lysine-deficient cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Urea

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

-

UV lamp (365 nm)

-

High-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with a nano-liquid chromatography system

Experimental Protocols

Cell Culture and Metabolic Labeling

-

Cell Culture Preparation: Culture the chosen mammalian cell line in regular DMEM supplemented with 10% FBS for at least two passages before starting the SILAC labeling.

-

SILAC Media Preparation: Prepare two types of SILAC media:

-

Light Medium: Lysine-deficient DMEM supplemented with 10% dFBS and "light" Photo-DL-lysine at a final concentration of 0.8 mM.

-

Heavy Medium: Lysine-deficient DMEM supplemented with 10% dFBS and "heavy" this compound at a final concentration of 0.8 mM.

-

-

Metabolic Labeling:

-

Seed an equal number of cells into two separate sets of culture dishes, one for the "light" condition and one for the "heavy" condition.

-

Culture the cells in their respective SILAC media for at least 5-6 cell doublings to ensure near-complete incorporation of the photo-lysine analogs.

-

Monitor the incorporation efficiency by mass spectrometry if necessary.

-

-

Experimental Treatment: After complete labeling, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).

Protein Extraction and In Vivo Photo-Crosslinking

-

Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.

-

Photo-Crosslinking:

-

Remove the final PBS wash and add a minimal amount of fresh ice-cold PBS to cover the cells.

-

Place the culture dishes on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.

-

-

Cell Lysis:

-

Immediately after crosslinking, scrape the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1 mg of each).

-

Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation:

-

To the mixed protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

-

-

Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.

-

Tryptic Digestion:

-

Discard the supernatant and resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate.

-

Dilute the urea concentration to less than 2 M by adding 50 mM ammonium bicarbonate.

-

Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

LC-MS/MS Analysis and Data Processing

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the peptides by nano-LC-MS/MS using a high-resolution mass spectrometer.

-

Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, configure the instrument to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Use a specialized software for crosslinked peptide identification and quantification (e.g., MaxQuant with the XL-MS option, pLink, or similar).

-

Configure the search parameters to include:

-

Variable modifications: Oxidation (M), Acetyl (Protein N-term).

-

Fixed modifications: Carbamidomethyl (C).

-

Crosslinker: Specify the mass of the crosslinked moiety from Photo-lysine.

-

Isotope labels: Specify the mass difference for deuterium (d2) on lysine.

-

-

The software will identify crosslinked peptide pairs and calculate the heavy/light (H/L) ratios based on the precursor ion intensities.

-

Filter the identified crosslinked peptides based on a false discovery rate (FDR) of < 1%.

-

Data Presentation

Table 1: Quantified Cross-Linked Peptides

| Cross-Link ID | Protein 1 | Peptide 1 | Position 1 | Protein 2 | Peptide 2 | Position 2 | H/L Ratio (Treatment/Control) | p-value |

| XL-001 | EGFR | AAAAK VPIK | 752 | GRB2 | VFQK IFP | 108 | 2.54 | 0.008 |

| XL-002 | EGFR | ELVEPLTPSGEAPNQALLRILK ETEF | 998 | SHC1 | DLFDYK QEG | 240 | 2.11 | 0.012 |

| XL-003 | GRB2 | GFSLGK LAK | 160 | SOS1 | LMVHQAK FM | 1150 | 2.38 | 0.009 |

| XL-004 | SHC1 | VNVVK PQE | 315 | SOS1 | ITIERK LVE | 1205 | 1.95 | 0.021 |

| XL-005 | RAF1 | LGHK DIVN | 450 | MEK1 | VAIK QMN | 150 | 0.45 | 0.035 |

| XL-006 | MEK1 | DLIK PSN | 208 | ERK2 | FPNK AR | 152 | 0.51 | 0.041 |

| XL-007 | STAT3 | QLDSK FKE | 705 | STAT3 | QLDSK FKE | 705 | 3.12 | 0.005 |

*Positions indicate the amino acid residue number within the protein. The crosslinked lysine is denoted by K . H/L ratios > 1 indicate increased interaction upon treatment, while H/L ratios < 1 indicate decreased interaction.

Table 2: Summary of Quantified Protein-Protein Interactions

| Interacting Proteins | H/L Ratio Change | Biological Implication |

| EGFR - GRB2 | Increased | Enhanced recruitment of GRB2 to activated EGFR |

| EGFR - SHC1 | Increased | Increased association of SHC1 with activated EGFR |

| GRB2 - SOS1 | Increased | Activation of the Ras signaling pathway |

| SHC1 - SOS1 | Increased | Activation of the Ras signaling pathway |

| RAF1 - MEK1 | Decreased | Potential feedback inhibition of the MAPK pathway |

| MEK1 - ERK2 | Decreased | Potential feedback inhibition of the MAPK pathway |

| STAT3 - STAT3 | Increased | Increased STAT3 dimerization and activation |

Mandatory Visualization

Caption: Experimental workflow for quantitative XL-MS using this compound.

Caption: EGFR signaling pathway, a target for PPI analysis with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Incorporation of Photo-lysine | Insufficient labeling time | Increase the number of cell doublings in SILAC media. |

| Cell line incompatibility | Test different cell lines. | |

| Low Crosslinking Efficiency | Insufficient UV exposure | Optimize UV irradiation time and intensity. |

| Quenching of the diazirine moiety | Ensure all steps are performed on ice and minimize exposure to light before the crosslinking step. | |

| Few Identified Crosslinked Peptides | Low abundance of crosslinked species | Consider an enrichment step for crosslinked peptides (e.g., size exclusion chromatography). |

| Inefficient fragmentation | Optimize MS/MS collision energy. | |

| High Variability in H/L Ratios | Inaccurate protein quantification | Ensure accurate protein concentration measurement before mixing lysates. |

| Incomplete labeling | Confirm >97% incorporation of the heavy amino acid. | |

| Sample handling errors | Minimize pipetting errors and ensure consistent sample processing. |

Photo-DL-lysine-d2 cross-linking for capturing transient interactions

For Researchers, Scientists, and Drug Development Professionals

Capturing Transient and Post-Translational Modification-Mediated Protein Interactions with Photo-DL-lysine-d2

This document provides detailed application notes and experimental protocols for the use of this compound, a photo-activatable, deuterium-labeled amino acid, to identify and quantify transient and weak protein-protein interactions (PPIs) directly in living cells. This technique is particularly powerful for capturing interactions mediated by post-translational modifications (PTMs), which are often difficult to detect using traditional methods like co-immunoprecipitation.

Introduction

Understanding protein-protein interactions is fundamental to elucidating cellular processes and disease mechanisms. Many crucial interactions, such as those involving signaling cascades or the recognition of PTMs, are transient in nature. Photo-DL-lysine is a lysine analog that contains a diazirine moiety, a compact and highly reactive photo-activatable group.[1] When cells are cultured in a medium where lysine is replaced by Photo-DL-lysine, this unnatural amino acid is incorporated into newly synthesized proteins by the native cellular translation machinery.[2] Upon activation with long-wave UV light (330-370 nm), the diazirine group forms a highly reactive carbene intermediate that covalently cross-links to any interacting molecule in close proximity, effectively "trapping" the interaction.[3][4] The deuterium labeling (d2) on Photo-DL-lysine provides a distinct mass shift in mass spectrometry (MS), aiding in the identification and quantification of cross-linked peptides.[5]

This method allows for the temporal control of cross-linking, capturing a snapshot of interactions at a specific moment. It is an invaluable tool for studying dynamic cellular processes and for identifying the "readers" and "erasers" of histone PTMs.

Signaling and Interaction Pathways

A primary application of Photo-DL-lysine is the elucidation of protein networks that recognize and respond to histone PTMs, which are central to the regulation of gene expression. For instance, this method can be used to identify proteins that specifically bind to acetylated or methylated lysine residues on histone tails, thereby influencing chromatin structure and transcription.

Caption: Histone PTM interaction capture using Photo-Lysine.

Experimental Workflow

The overall experimental process involves metabolically labeling cells with this compound, inducing the protein interactions of interest, performing in-cell UV cross-linking, lysing the cells, purifying the protein complexes, digesting them into peptides, and finally analyzing the cross-linked peptides by mass spectrometry.

Caption: General workflow for this compound cross-linking experiments.

Quantitative Data Presentation

Quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be combined with the Photo-Lysine workflow to compare the abundance of specific interactions between different cellular states (e.g., treated vs. untreated). The table below summarizes hypothetical SILAC data for proteins found to interact with Histone H3 upon treatment with a deacetylase inhibitor, which increases histone acetylation.

| Interacting Protein | Gene Name | SILAC Ratio (Heavy/Light) | Description |

| Bromodomain-containing protein 4 | BRD4 | 3.5 | A well-known "reader" of histone acetylation. |

| YEATS domain-containing protein 2 | YEATS2 | 2.8 | Component of the ATAC complex, binds acetylated histones. |

| Histone deacetylase 1 | HDAC1 | 0.4 | An "eraser" enzyme, expected to show reduced interaction with hyperacetylated chromatin. |

| DNA-dependent protein kinase catalytic subunit | PRKDC | 1.2 | Component of the DNA-PK complex, involved in DNA repair. Shows no significant change. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

-

HEK293T cells (or other cell line of interest)

-

DMEM for SILAC, lysine and arginine free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Arginine (Heavy, ¹³C₆,¹⁵N₄ and Light, ¹²C₆,¹⁴N₄)

-

This compound

-

L-Lysine (Light, ¹²C₆,¹⁴N₂ for control)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare 'Light' and 'Heavy' SILAC media. For both, use DMEM lacking Lysine and Arginine. Supplement with 10% dFBS and Penicillin-Streptomycin.

-

To the 'Light' medium, add 'light' L-Arginine (e.g., 84 mg/L) and 'light' L-Lysine (e.g., 146 mg/L).

-

To the 'Heavy' medium, add 'heavy' L-Arginine (e.g., 84 mg/L) and this compound (e.g., 146 mg/L).

-

Culture cells in the respective 'Light' and 'Heavy' media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.

-

Verify incorporation efficiency (>95%) by a preliminary MS analysis of total proteome.

Protocol 2: In-Cell UV Cross-linking and Sample Preparation

Materials:

-

Metabolically labeled cells from Protocol 1

-

Ice-cold PBS

-

UV Cross-linker instrument with 365 nm bulbs (e.g., UVP CL-1000)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade Trypsin

Procedure:

-

(Optional) Treat the 'Heavy' labeled cells with the stimulus of interest to induce transient interactions. The 'Light' labeled cells can serve as the control.

-

Wash cells twice with ice-cold PBS.

-

Place the cell culture plates on ice, remove the lids, and irradiate with 365 nm UV light. A typical condition is 10-15 minutes at a distance of 3-5 cm from the bulbs. Optimization may be required depending on the lamp wattage and cell type.

-

After irradiation, immediately harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.

-

Lyse the cell pellets from both 'Light' and 'Heavy' conditions in Lysis Buffer.

-

Combine the 'Light' and 'Heavy' lysates in a 1:1 protein ratio, determined by a protein assay (e.g., BCA).

-

Proceed with the protein purification of interest (e.g., histone purification or immunoprecipitation of a bait protein).

-

Elute the purified proteins and prepare for digestion. Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min) and alkylate cysteine residues with IAA (e.g., 55 mM at room temperature in the dark for 20 min).

-

Digest the proteins into peptides overnight using Trypsin at 37°C.

Protocol 3: Mass Spectrometry Analysis

Materials:

-

Digested peptide mixture

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

LC-MS/MS system (e.g., Orbitrap Fusion Lumos)

Procedure:

-

Desalt the peptide mixture using C18 StageTips.

-

Resuspend the cleaned peptides in a solution of 2% ACN / 0.1% FA.

-